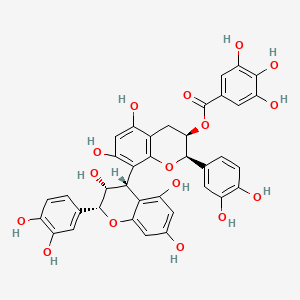

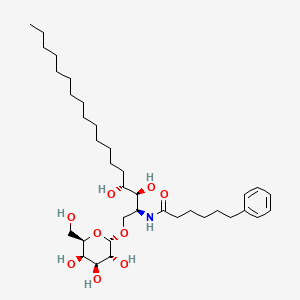

(-)-epicatechin-(4alpha->8)-(-)-epicatechin-3'-O-gallate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

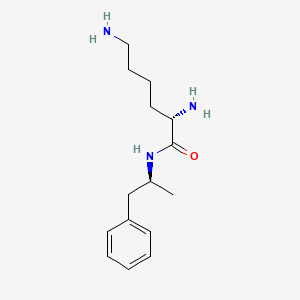

(-)-epicatechin-(4alpha->8)-(-)-epicatechin-3'-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3'R)-hydroxy group of (-)-epicatechin-(4alpha->8)-(-)-epicatechin. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (-)-epicatechin-(4alpha->8)-(-)-epicatechin and a gallic acid.

Aplicaciones Científicas De Investigación

Cancer Chemotherapy and DNA Damage

(-)-Epicatechin-3-gallate, a polyphenol in green tea, has shown potential in causing oxidative degradation of cellular DNA, which may play a role in cancer chemotherapy (Farhan et al., 2016).Therapeutic Effects in Various Diseases

Polyphenols, including (-)-epicatechin, exhibit biological effects such as interacting with reactive oxygen species (ROS) and modulating cell signaling pathways, which are beneficial in treating diseases like cancer, inflammation, diabetes, and neurodegeneration (Shay et al., 2015).Synthesis and Chemical Study

Studies have focused on the synthesis of (-)-epicatechin and its 3-O-gallate, contributing to understanding the chemical properties and potential applications of these compounds (Stadlbauer et al., 2012).Polyphenol Chemistry and Bioactivity

Research into the stereocontrolled synthesis of epicatechin-4alpha,8-epicatechin, a type of procyanidin, has implications for understanding the bioactivity and potential health benefits of these compounds (Kozikowski et al., 2001).Binding Interactions with Proteins

Studies on the binding of (-)-epicatechin-3-gallate to proteins like bovine serum albumin provide insights into its biological activity and potential therapeutic applications (Skrt et al., 2012).Stability and Photolytic Processes

Research on epicatechin's stability under light exposure and the stabilizing effect of epigallocatechin gallate (EGCG) suggests applications in food preservation and understanding the photostability of polyphenols (Huang et al., 2019).Potential as Anthelmintics

The discovery of novel gallate tannins in green tea, including variants of epicatechin gallate, indicates their potential as anthelmintics against organisms like Caenorhabditis elegans (Mukai et al., 2008).Protection Against Oxidative Stress

Epicatechin and its derivatives, when conjugated with amino acids, have shown protective effects against oxidative stress in red blood cells and cell lines, indicating their therapeutic potential (Ugartondo et al., 2009).Anti-Inflammatory and Anti-Cancer Properties

Studies have found that (-)-epicatechin-3-O-gallate and its synthesized analogues can reduce cell proliferation of human lymphocytes and inhibit prostate cancer cell viability, highlighting their potential in cancer therapy (Stadlbauer et al., 2018).Neuroprotective Activity

Conjugation of (-)-epicatechin with cysteine enhances its neuroprotective activity, suggesting potential applications in preventing or treating neurological diseases (Torres et al., 2005).

Propiedades

Nombre del producto |

(-)-epicatechin-(4alpha->8)-(-)-epicatechin-3'-O-gallate |

|---|---|

Fórmula molecular |

C37H30O16 |

Peso molecular |

730.6 g/mol |

Nombre IUPAC |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31+,33-,34-,35-/m1/s1 |

Clave InChI |

VLFKNLZNDSEVBZ-XVRZFRGKSA-N |

SMILES isomérico |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

SMILES canónico |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,4-difluorophenyl)-N-[2-(2-fluorophenyl)-4-oxo-thiazolidin-3-yl]-2-hydroxy-benzamide](/img/structure/B1249271.png)

![sodium;(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-fluoroethoxyimino)acetyl]amino]-3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1249274.png)